
8-(3-Chlorostyryl)caffeine
Vue d'ensemble
Description
8-(3-Chlorostyryl)caffeine (CSC) is a selective adenosine A2A receptor (A2AR) antagonist and monoamine oxidase B (MAO-B) inhibitor, with a CAS number of 147700-11-6 . Structurally, it is an (E)-styryl-substituted xanthine derivative, characterized by a 3-chlorostyryl group at the C8 position of the caffeine core. This modification enhances its binding affinity to A2AR and MAO-B compared to unmodified caffeine . CSC exhibits neuroprotective properties in Parkinson’s disease (PD) models by attenuating MPTP-induced neurotoxicity through dual mechanisms: antagonizing A2AR (reducing dyskinesia) and inhibiting MAO-B (preventing dopamine catabolism) . It is soluble in DMSO and stable at -20°C, making it suitable for in vitro and in vivo studies .
Mécanisme D'action
Target of Action
8-(3-Chlorostyryl)caffeine, also known as 8-CSC, primarily targets the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
8-CSC functions as an antagonist of the adenosine A2A receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that plays a role in sleep, arousal, and other functions . 8-CSC also inhibits monoamine oxidase B (MAO-B) , an enzyme involved in the breakdown of dopamine in the brain .
Biochemical Pathways
The antagonistic action of 8-CSC on the adenosine A2A receptor affects various biochemical pathways. It interferes with the normal function of adenosine, leading to changes in the adenylate cyclase pathway . The inhibition of MAO-B by 8-CSC prevents the breakdown of dopamine, thereby increasing its availability in the brain .
Result of Action
The antagonistic action of 8-CSC on the adenosine A2A receptor and its inhibition of MAO-B can lead to an increase in dopamine levels in the brain . This can result in enhanced motor function and potentially beneficial effects in conditions like Parkinson’s disease .
Analyse Biochimique
Biochemical Properties
8-(3-Chlorostyryl)caffeine is a selective adenosine A2A receptor antagonist . It has been shown to be selective for adenosine A2A over A1 receptors . It interacts with these receptors, obstructing the binding of adenosine to the receptor .
Cellular Effects
This compound has been used to study its effects on levodopa (L-DOPA)-induced dopamine (DA) release in rat striatum . It also has an effect on the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) activity in macrophages .
Molecular Mechanism
The exact mechanism of action of this compound remains partially elusive . It is believed to function as an antagonist of the A2A receptor . By doing so, it obstructs the binding of adenosine to the receptor . It also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM by a pathway that is independent of its actions on the A2A receptor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse locomotor depression induced by the adenosine A2A agonist APEC in mice when administered at a dose of 1 mg/kg . It increases locomotion in mice when administered at a dose of 5 mg/kg .
Activité Biologique
8-(3-Chlorostyryl)caffeine, also known as CSC (chemical structure: CHClNO), is a compound derived from caffeine that exhibits significant biological activities, particularly as a selective antagonist of adenosine A2A receptors and an inhibitor of monoamine oxidase B (MAO-B). This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases.
- Molecular Formula : CHClNO
- Molecular Weight : 330.77 g/mol
- CAS Number : 147700-11-6
- Purity : ≥99%
- Density : 1.36 g/cm³
- Boiling Point : 559.4ºC at 760 mmHg
-
Adenosine A2A Receptor Antagonism :
- This compound selectively antagonizes the adenosine A2A receptor with a Ki value of approximately 54 nM, demonstrating a high level of selectivity over A1 receptors (Ki ~28 µM) .
- This antagonism leads to modulation of various neurotransmitter systems, which is beneficial in conditions like Parkinson's disease where adenosine A2A receptor activity is implicated in neurodegeneration.
- Monoamine Oxidase B Inhibition :
Case Studies and Research Findings
- Neurotoxicity Attenuation :
- In Vitro Studies :
- Behavioral Studies :
Comparative Analysis with Other Compounds
Compound Name | Selectivity (A2A vs A1) | MAO-B Inhibition Ki (nM) | Notes |
---|---|---|---|
This compound (CSC) | 520-fold | ~100 | Potent neuroprotective effects |
Caffeine | Non-selective | Minimal | Common stimulant with broad effects |
Theophylline | Moderate | Not significant | Primarily affects respiratory function |
8-Phenyltheophylline | High | Not specified | Increased potency for A1/A2 antagonism |
Applications De Recherche Scientifique
Parkinson's Disease Research
CSC has been studied for its potential to alleviate symptoms associated with Parkinson's disease. In preclinical studies, it has been shown to reverse locomotor depression induced by A2A agonists in animal models. Additionally, CSC has been used to examine its effects on levodopa-induced dopamine release in rat striatum, demonstrating its role in enhancing dopaminergic transmission .
Neuroprotection
Studies have indicated that CSC may provide neuroprotective effects against neurotoxicity induced by MPTP, a neurotoxin associated with Parkinson's disease. The compound appears to inhibit the conversion of MPTP to its toxic metabolites, thereby reducing oxidative stress and neuronal damage .
Cancer Research
Recent findings suggest that CSC may have anticancer properties due to its ability to modulate immune responses through A2A receptor antagonism. This mechanism could enhance the effectiveness of tumor-targeting therapies and improve anti-tumor immune responses .
Case Studies and Experimental Findings
Analyse Des Réactions Chimiques
Adenosine Receptor Binding Reactions
Primary antagonistic mechanism :
CSC binds reversibly to adenosine A<sub>2A</sub> receptors through:
-
Hydrogen bonding : Between the xanthine core’s carbonyl groups and receptor residues (e.g., His278, Asn181) .
-
Halogen bonding : The 3-chlorostyryl group’s chlorine atom forms interactions with hydrophobic pockets in the receptor.
-
π-π stacking : The styryl aromatic ring interacts with Phe168 in the A<sub>2A</sub> receptor .
Selectivity data :
This 520-fold selectivity for A<sub>2A</sub> over A<sub>1</sub> receptors underpins its use in Parkinson’s disease research to modulate dopaminergic signaling .
Monoamine Oxidase-B (MAO-B) Inhibition
CSC acts as a competitive MAO-B inhibitor via:
-
Active-site binding : The chlorostyryl group occupies the substrate cavity, blocking access to neurotransmitters like dopamine.
-
Redox interactions : The xanthine core participates in electron transfer reactions with FAD cofactors in MAO-B.
Key kinetic parameters :
-
Minimal effect on MAO-A (IC<sub>50</sub> > 10 µM), demonstrating >150-fold selectivity.
Metabolic Reactions
CSC undergoes hepatic metabolism through:
Phase I reactions :
-
Oxidation : CYP3A4-mediated hydroxylation at the styryl group’s para position.
-
Demethylation : Removal of methyl groups from the xanthine core (N1, N3, or N7 positions).
Phase II reactions :
-
Glucuronidation : Conjugation of hydroxylated metabolites via UGT1A9.
-
Sulfation : Sulfotransferase-mediated addition of sulfate groups.
Synergistic Behavioral Effects
CSC combined with A<sub>1</sub> antagonists (e.g., CPX) enhances locomotor activity in rodent models:
Treatment | Dose (mg/kg) | Locomotor Activity Increase |
---|---|---|
CSC alone | 5 | + (20% over baseline) |
CPX alone | 1 | − (no effect) |
CSC + CPX | 5 + 1 | +++ (85% over baseline) |
This synergy suggests dual adenosine receptor blockade amplifies dopaminergic signaling .
Stability Under Experimental Conditions
-
Photodegradation : Exposure to UV light (254 nm) causes cis-trans isomerization of the styryl group, reducing receptor affinity by 70%.
-
Thermal decomposition : Degrades at >150°C via cleavage of the chlorostyryl-xanthine bond.
The chemical reactivity of this compound highlights its multifaceted role in modulating adenosine and monoamine systems, supported by robust selectivity and synergistic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(3-Chlorostyryl)caffeine (CSC), and how do reaction conditions influence yield?
CSC is typically synthesized via palladium-catalyzed C-H functionalization or cross-coupling reactions. A common approach involves reacting caffeine with 3-chlorostyryl derivatives under inert atmospheres, using ligands like triphenylphosphine and catalysts such as Pd(OAc)₂. Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of reactants . For reproducibility, researchers should report detailed reaction parameters, including catalyst loading and purification methods (e.g., column chromatography with silica gel).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing CSC’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the styryl group’s addition at the C8 position of caffeine. Key signals include downfield shifts for the C8 proton (~δ 7.5–8.5 ppm) and aromatic carbons adjacent to the chlorine substituent .
- X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of CSC’s planar structure and halogen bonding patterns. Software like WinGX (Farrugia, 2012) is recommended for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.07) and isotopic patterns for chlorine .
Q. What are CSC’s primary biological targets, and how are binding assays designed to evaluate its activity?
CSC is a potent adenosine A₂A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor. Standard assays include:
- Radioligand Binding : Competitive displacement of [³H]ZM241385 in A₂A receptor-expressing cell membranes, with IC₅₀ calculations using nonlinear regression .
- MAO-B Enzymatic Assays : Measurement of CSC’s inhibition of kynuramine oxidation in mitochondrial fractions, with kinetic analysis (e.g., Lineweaver-Burk plots) to determine Kᵢ values .
Advanced Research Questions
Q. How can researchers optimize CSC synthesis for scalability while minimizing by-products?
Employ Design of Experiments (DoE) methodologies, such as simplex lattice design, to model interactions between variables (e.g., catalyst concentration, temperature). For example, a 13-run factorial design can identify optimal conditions that maximize yield (>80%) and purity (>95%) while reducing halogenated by-products. Statistical tools like ANOVA validate the significance of each parameter .
Q. How should contradictory findings in CSC’s pharmacological studies be addressed (e.g., divergent IC₅₀ values across studies)?
Contradictions often arise from variability in assay conditions (e.g., cell line specificity, buffer pH). Researchers should:
- Standardize Protocols : Adopt consensus guidelines for receptor binding assays (e.g., uniform protein concentrations, incubation times) .
- Replicate Studies : Perform independent validations in multiple labs, reporting mean ± SEM values.
- Meta-Analysis : Pool data from published studies using random-effects models to identify outliers or systematic biases .
Q. What computational strategies are effective for predicting CSC’s interactions with novel targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate CSC’s binding to ATP-binding pockets. Focus on π-π stacking with aromatic residues and halogen bonding with backbone carbonyls .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .
Q. How can impurities in CSC batches impact pharmacological outcomes, and what analytical methods ensure purity?
Trace impurities (e.g., unreacted caffeine, palladium residues) may confound bioactivity results. Implement:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 90:10 over 20 min) to detect impurities at 254 nm. Acceptance criteria: ≥98% purity .
- ICP-MS : Quantify residual palladium (<10 ppm) to meet ICH Q3D guidelines for elemental impurities .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for dose-response studies involving CSC?
Fit data to a four-parameter logistic model:
Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ and assess goodness-of-fit (R² > 0.95). Report confidence intervals and perform outlier tests (e.g., Grubbs’) .
Q. How can researchers differentiate CSC’s direct effects from off-target interactions in complex biological systems?
- Knockout Models : Use CRISPR-edited A₂A receptor-null cells to isolate MAO-B-specific effects.
- Selectivity Profiling : Screen CSC against panels of related targets (e.g., adenosine A₁, A₂B receptors) using high-throughput radioligand assays .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues of Caffeine at the C8 Position
Caffeine derivatives modified at the C8 position are categorized based on the substituent type (C–C, C–O, C–S, or C–N bonds). CSC belongs to the C–C class, where the C8 is linked to a styryl group. Key comparisons include:
Pharmacological Profiles
A2AR Selectivity
- Its styryl group allows simultaneous interaction with MAO-B’s substrate and entrance cavities, enhancing potency .
- PX Derivatives (e.g., PX-D, PX-E): Designed as dual A2AR antagonists/MAO-B inhibitors, inspired by CSC. However, their efficacy in PD models is under evaluation, with preliminary data suggesting comparable A2AR affinity but variable MAO-B inhibition .
- Istradefylline: A clinically approved A2AR antagonist lacking MAO-B activity.
Neuroprotection in PD Models
- CSC reduces rotational behavior and striatal A2AR overexpression in 6-OHDA-lesioned rats, reversing L-DOPA-induced dyskinesia .
Comparative Pharmacokinetics and Solubility
- CSC : Low solubility in aqueous buffers (<8.27 mg/mL in DMSO); requires heating/ultrasonication for dissolution .
- 8-Thioglycolic caffeine derivatives : Improved solubility due to sulfur-based modifications, enabling broader in vivo applications .
- 8-PC : Water-soluble, facilitating administration without organic solvents .
Research Findings and Clinical Implications
- CSC’s Dual Mechanism : Unlike selective A2AR antagonists (e.g., istradefylline), CSC’s MAO-B inhibition preserves dopamine levels, offering a two-pronged approach in PD therapy .
- Structural Optimization: Introducing electron-withdrawing groups (e.g., Cl in CSC) at the styryl moiety enhances A2AR affinity and metabolic stability compared to non-halogenated analogues .
Propriétés
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWFIUAVMCNYPG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872447 | |
Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147700-11-6, 148589-13-3 | |
Record name | 8-(3-Chlorostyryl)caffeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Chlorostyryl)caffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.